8-(Trifluoromethyl)-9H-purin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

8-(trifluoromethyl)-7H-purin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3N5/c7-6(8,9)4-12-2-1-11-5(10)14-3(2)13-4/h1H,(H3,10,11,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CILXVNCPCQCZEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC(=N1)N)N=C(N2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30326462 |

Source

|

| Record name | 8-(Trifluoromethyl)-9H-purin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30326462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10179-89-2 |

Source

|

| Record name | 10179-89-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528624 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-(Trifluoromethyl)-9H-purin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30326462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 8-(Trifluoromethyl)-9H-purin-2-amine

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of viable synthetic pathways for obtaining 8-(Trifluoromethyl)-9H-purin-2-amine, a fluorinated purine derivative of significant interest in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group at the C8 position of the purine core can profoundly influence the molecule's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. This document outlines two primary synthetic strategies: the direct C-H trifluoromethylation of a 2-aminopurine precursor and the classical Traube purine synthesis involving the cyclization of a diaminopyrimidine intermediate with a trifluoromethyl-containing reagent. This guide is intended to provide researchers and drug development professionals with the necessary theoretical and practical knowledge to efficiently synthesize this important compound.

Introduction: The Significance of Trifluoromethylated Purines

The introduction of fluorine and fluorine-containing functional groups has become a cornerstone of modern drug design. The trifluoromethyl (CF3) group, in particular, is prized for its unique electronic properties and steric profile. When appended to a pharmacophore such as the purine scaffold, the CF3 group can enhance metabolic stability by blocking sites of oxidative metabolism, increase lipophilicity to improve membrane permeability, and alter the pKa of nearby functional groups, thereby influencing drug-target interactions. This compound is a valuable building block for the synthesis of a wide range of bioactive molecules, including kinase inhibitors, antivirals, and probes for chemical biology.

This guide will explore two distinct and viable synthetic approaches to this target molecule, providing the underlying chemical principles, detailed experimental protocols, and a comparative analysis of their respective advantages and challenges.

Synthetic Strategy I: Direct C8-Trifluoromethylation of 2-Aminopurine

A conceptually straightforward approach to the synthesis of this compound is the direct functionalization of the C8-H bond of a suitable 2-aminopurine precursor. Recent advancements in radical-based trifluoromethylation reactions have made this a feasible strategy. This method is predicated on the generation of trifluoromethyl radicals, which can then attack the electron-rich purine ring system. The C8 position of purines is known to be susceptible to electrophilic and radical substitution.

Mechanistic Rationale

The direct trifluoromethylation can be achieved using a trifluoromethyl radical source, such as zinc bis(trifluoromethanesulfonyl) ((CF3SO2)2Zn), in the presence of an oxidant like tert-butyl hydroperoxide (t-BuOOH).[1][2] The reaction is initiated by the oxidant, which facilitates the generation of trifluoromethyl radicals (•CF3) from the zinc reagent. These highly reactive radicals can then add to the C8 position of the purine ring. Subsequent oxidation and deprotonation lead to the formation of the desired 8-trifluoromethylpurine.

To enhance solubility and prevent unwanted side reactions, protection of the purine nitrogen atoms may be necessary. Acetyl or other suitable protecting groups can be employed.

Proposed Experimental Workflow

Caption: Workflow for Direct C8-Trifluoromethylation.

Detailed Experimental Protocol

Step 1: Protection of 2-Aminopurine (Optional, but Recommended)

-

To a solution of 2-aminopurine (1.0 eq) in pyridine, add acetic anhydride (2.5 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction with methanol and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford N-acetyl-2-aminopurine.

Step 2: C8-Trifluoromethylation

-

Dissolve the protected 2-aminopurine (1.0 eq) in dimethyl sulfoxide (DMSO).

-

Add zinc bis(trifluoromethanesulfonyl) dihydrate ((CF3SO2)2Zn·2H2O) (3.0 eq) to the solution and stir vigorously at room temperature until a clear solution is formed.

-

Add tert-butyl hydroperoxide (70% in water, 5.0 eq) in ten equal aliquots over a period of 3 hours.

-

Stir the reaction mixture for 24 hours at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with dichloromethane (DCM).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography.

Step 3: Deprotection

-

Dissolve the protected 8-(trifluoromethyl)-2-aminopurine derivative in a solution of methylamine in ethanol (33%).

-

Stir the mixture at room temperature for 4-6 hours.

-

Remove the solvent under reduced pressure to yield the final product, this compound.

| Parameter | Direct C8-Trifluoromethylation |

| Starting Material | 2-Aminopurine or a protected derivative |

| Key Reagents | (CF3SO2)2Zn, t-BuOOH |

| Advantages | Fewer steps, potentially faster route. |

| Challenges | May require optimization for the free purine base, potential for regioselectivity issues without protection, harsh reagents. |

Synthetic Strategy II: Traube Purine Synthesis

The Traube synthesis is a classic and highly versatile method for constructing the purine ring system. This approach involves the condensation of a 4,5-diaminopyrimidine with a one-carbon unit, which forms the C8 position of the purine. To synthesize this compound, this strategy requires a 2-amino-4,5-diaminopyrimidine as the starting material and a cyclizing agent that introduces the trifluoromethyl group.

Mechanistic Rationale

The synthesis begins with a suitable 2-amino-4,6-disubstituted pyrimidine. Nitration at the 5-position, followed by reduction of the nitro group, yields the key intermediate, 2,5,6-triaminopyrimidine. This intermediate is then cyclized with a trifluoromethyl-containing reagent. Trifluoroacetic acid (TFA) or trifluoroacetic anhydride (TFAA) are suitable reagents for this cyclization. The reaction proceeds through the formation of an amidine intermediate, followed by intramolecular cyclization and dehydration to afford the final 8-trifluoromethylpurine.

Proposed Experimental Workflow

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of 8-(Trtrifluoromethyl)-9H-purin-2-amine

Abstract

This technical guide provides a detailed examination of the core physicochemical properties of 8-(Trifluoromethyl)-9H-purin-2-amine, a fluorinated purine analog of significant interest in medicinal chemistry and drug discovery. The introduction of the trifluoromethyl group at the C8 position of the 2-aminopurine scaffold dramatically influences its electronic properties, lipophilicity, and metabolic stability, making a thorough characterization essential for its application. This document outlines both theoretical and experimental approaches to determining key parameters including lipophilicity (LogP), aqueous solubility, melting point, and acid-base dissociation constants (pKa). We present detailed, field-proven protocols for these experimental determinations and discuss the interpretation of spectroscopic data (NMR, MS, IR) for structural elucidation and quality control. This guide is intended for researchers, scientists, and drug development professionals to facilitate the effective use of this compound in research and development settings.

Introduction: The Significance of Fluorinated Purines in Drug Discovery

The purine ring system is a foundational scaffold in medicinal chemistry, forming the core of endogenous molecules like adenine and guanine.[1] Analogs of these structures are cornerstones in the development of therapeutics, particularly in oncology and virology. The strategic incorporation of fluorine, and specifically the trifluoromethyl (CF₃) group, has become a powerful tool in modern drug design. The CF₃ group is a strong electron-withdrawing moiety that can significantly alter the pKa of nearby ionizable centers, enhance metabolic stability by blocking sites of oxidation, and increase membrane permeability by modulating lipophilicity.

This compound is a synthetic purine derivative that combines the biologically relevant 2-aminopurine core with the modulating effects of a C8-trifluoromethyl group. Understanding its fundamental physicochemical properties is not merely an academic exercise; it is a critical prerequisite for any drug development program. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and directly impact its formulation, bioavailability, and ultimately, its therapeutic efficacy. This guide serves as a comprehensive resource, providing both established data and the necessary experimental frameworks to fully characterize this promising molecule.

Chemical Identity and Core Properties

A precise understanding of the molecule's structure and fundamental identifiers is the first step in any scientific investigation.

| Identifier | Value | Source |

| Chemical Name | This compound | Pharmaffiliates[2] |

| CAS Number | 10179-89-2 | ChemScene[3] |

| Molecular Formula | C₆H₄F₃N₅ | ChemScene[3] |

| Molecular Weight | 203.12 g/mol | ChemScene[3] |

| SMILES | C1=NC2=C(N1)N=C(N=C2N)C(F)(F)F | PubChem[4] |

| Calculated LogP (XLogP3) | 1.0 | PubChem[4] |

Key Physicochemical Parameters & Experimental Determination

This section details the most critical physicochemical properties, explains their relevance, and provides robust protocols for their experimental determination.

Lipophilicity (LogP)

The partition coefficient (LogP), typically measured between n-octanol and water, is a crucial indicator of a drug's ability to cross biological membranes. A calculated LogP (XLogP3) value of 1.0 for this compound suggests moderate lipophilicity, a desirable trait for many drug candidates.[4]

Insight for the Scientist: The trifluoromethyl group increases lipophilicity compared to a simple hydrogen atom, yet the presence of the polar 2-amino group and multiple purine nitrogens prevents excessive grease-like character. This balance is often sought to achieve sufficient membrane permeability without compromising aqueous solubility. The LogP value can be experimentally verified using the shake-flask method followed by HPLC-UV analysis of the phases.[5]

Aqueous Solubility

Aqueous solubility is a prerequisite for absorption from the gastrointestinal tract and for formulation in aqueous vehicles. While quantitative data for this specific molecule is not readily published, its structure suggests it is sparingly soluble in water and more soluble in organic solvents like DMSO and methanol.

Protocol: Equilibrium Solubility Determination via Saturation Shake-Flask Method

This method is considered the "gold standard" for determining thermodynamic equilibrium solubility, which is the most relevant measure for predicting in vivo dissolution.[6]

-

Preparation: Add an excess of solid this compound (e.g., 5-10 mg) to a known volume (e.g., 5 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in triplicate in glass vials.[7]

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C). Agitate for a minimum of 24-48 hours to ensure equilibrium is reached.[8] The equilibration time should be sufficient for the concentration in the liquid phase to become constant.[7]

-

Phase Separation: After equilibration, allow the samples to rest (sediment) for at least 18-24 hours at the same temperature to allow undissolved solid to settle.[7] Alternatively, centrifuge the samples at a high speed (e.g., >10,000 g) to pellet the excess solid.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant.

-

Quantification: Dilute the aliquot as necessary and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV, against a standard calibration curve.

-

Reporting: The solubility is reported in units such as mg/mL or µM. The pH and temperature of the measurement must always be reported alongside the value.[6]

Melting Point

The melting point is a fundamental physical property that provides an indication of purity and lattice energy. A sharp melting range typically signifies high purity.

Protocol: Melting Point Determination

-

Sample Preparation: Finely powder a small amount of the dry compound.

-

Capillary Loading: Tightly pack the powdered sample into a capillary melting point tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the sample at a slow, steady rate (e.g., 1-2°C per minute) near the expected melting point.

-

Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting point is reported as this range.

Acid-Base Properties (pKa)

The pKa values define the ionization state of a molecule at a given pH. This is arguably one of the most important properties for a drug candidate, as it influences solubility, receptor binding, and membrane transport. This compound has multiple potential ionization sites:

-

Basic pKa: The exocyclic 2-amino group and the N1, N3, and N7 atoms of the purine ring can be protonated. The primary site of protonation is expected to be N7, similar to guanine.[9]

-

Acidic pKa: The N9-H proton can be lost under basic conditions.[9][10]

Based on analogs like guanine (pKa values around 3-4 and 9-10), the electron-withdrawing CF₃ group is expected to lower both the basic and acidic pKa values of the molecule.[9]

Diagram: Potential Ionization States of this compound

Caption: Predicted ionization states based on pH.

Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly precise and widely used method for pKa determination.[11][12]

-

System Calibration: Calibrate a high-precision pH meter and electrode using at least three standard buffers (e.g., pH 4, 7, and 10).[13]

-

Sample Preparation: Prepare a solution of the compound (e.g., 1 mM) in water or a water/co-solvent mixture if solubility is low.[11][13] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[13]

-

Titration (Acidic pKa): Start with the prepared sample solution. Titrate by adding small, precise aliquots of a standardized strong base (e.g., 0.1 M NaOH), recording the pH after each addition has stabilized. Continue well past the equivalence point.

-

Titration (Basic pKa): Acidify the sample solution to ~pH 2 with a standardized strong acid (e.g., 0.1 M HCl).[13] Titrate this acidified solution with the standardized strong base, again recording pH after each addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which can be identified from the inflection point (maximum of the first derivative) of the titration curve.[11]

Spectroscopic Profile for Structural Confirmation

Spectroscopic analysis is essential for confirming the identity and purity of the compound.

Diagram: General Workflow for Compound Characterization

Caption: Logical flow for comprehensive compound analysis.

-

¹H NMR (Proton NMR): Expected signals would include a singlet for the C6-H proton, and broad signals for the N9-H and the two protons of the 2-amino group. The exact chemical shifts would depend on the solvent used.

-

¹³C NMR (Carbon NMR): Signals corresponding to the five carbons of the purine ring and a characteristic quartet for the trifluoromethyl carbon (due to C-F coupling) are expected.

-

¹⁹F NMR (Fluorine NMR): A single, sharp signal is expected for the three equivalent fluorine atoms of the CF₃ group, providing a very clean method for detecting the presence of the moiety.

-

Mass Spectrometry (MS): Using electrospray ionization (ESI) in positive mode, the expected molecular ion peak would be [M+H]⁺ at m/z 204.05. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

-

Infrared (IR) Spectroscopy: Key absorption bands would include N-H stretching vibrations for the amine and N-H groups (around 3100-3400 cm⁻¹), C=N and C=C stretching in the aromatic system (around 1500-1650 cm⁻¹), and strong C-F stretching bands (around 1100-1300 cm⁻¹).

Stability and Handling

-

Stability: Like many purine derivatives, this compound should be protected from prolonged exposure to light and strong acids or bases. It is expected to be stable under standard laboratory conditions.

-

Storage: For long-term storage, the compound should be kept in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool, dark, and dry place.

-

Safety and Handling: Based on available safety data, this compound should be handled with appropriate care.

Hazard Statement GHS Classification H302: Harmful if swallowed Acute toxicity, oral (Category 4) H315: Causes skin irritation Skin corrosion/irritation (Category 2) H319: Causes serious eye irritation Serious eye damage/eye irritation (Category 2A) H335: May cause respiratory irritation Specific target organ toxicity, single exposure (Category 3) Recommended Personal Protective Equipment (PPE): Standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile), is mandatory. All handling of the solid powder should be performed in a chemical fume hood to avoid inhalation.

Conclusion

This compound is a valuable building block for drug discovery, possessing a unique combination of structural features. Its physicochemical profile, characterized by moderate lipophilicity, multiple ionization sites sensitive to its electronic environment, and specific spectroscopic signatures, dictates its behavior in biological and chemical systems. The experimental protocols and theoretical insights provided in this guide offer a robust framework for researchers to fully characterize this and similar molecules, enabling more informed decisions in the design and development of novel therapeutics. A thorough understanding and experimental validation of these properties are indispensable for unlocking the full potential of this compound.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

- Kochetkov, N. K., & Budovskii, E. I. (Eds.). (n.d.). 4 Properties of Nucleotides. Organic Chemistry of Nucleic Acids.

- Jang, Y. H., Goddard III, W. A., Noyes, K. T., Sowers, L. C., Hwang, S., & Chung, D. S. (2002). pKa Values of Guanine in Water: Density Functional Theory Calculations Combined with Poisson−Boltzmann Continuum−Solvation Model. The Journal of Physical Chemistry B, 107(1), 344-357.

- Bryant-Friedrich, A., & Schlegel, H. B. (n.d.). Calculation of pKa Values of Nucleobases and the Guanine Oxidation Products Guanidinohydantoin and Spiroiminodihydantoin using Density Functional Theory and a Polarizable Continuum Model.

-

ResearchGate. (n.d.). pKa values of guanine and thymine nucleobases. Retrieved from [Link]

-

ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]

- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.

- Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- van der Hee, M., et al. (2014).

- Völgyi, G., et al. (2007). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 45(4), 629-636.

- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).

- SciELO. (2014). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 50(1).

- Avdeef, A. (2012). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. ADMET & DMPK, 1(1), 1-22.

-

PubChem. (n.d.). 2-Aminopurine. Retrieved from [Link]

-

PubChem. (n.d.). 2,9-Dimethyl-8-(trifluoromethyl)purin-6-amine. Retrieved from [Link]

-

PubChem. (n.d.). 9-(2-Phenylethyl)-2-(trifluoromethyl)purin-6-amine. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 9H-Purin-2-amine, 8-(trifluoromethyl). Retrieved from [Link]

-

PubChem. (n.d.). 8-Trifluoromethylcaffeine. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Aminopurine. Retrieved from [Link]

- Li, H., et al. (2023). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC.

-

PubChem. (n.d.). 9-(prop-2-yn-1-yl)-9H-purin-6-amine. Retrieved from [Link]

-

PubChem. (n.d.). Purine. Retrieved from [Link]

Sources

- 1. 4.1 [tud.ttu.ee]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. testing.chemscene.com [testing.chemscene.com]

- 4. 2,9-Dimethyl-8-(trifluoromethyl)purin-6-amine | C8H8F3N5 | CID 82390747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scielo.br [scielo.br]

- 9. pubs.acs.org [pubs.acs.org]

- 10. echemi.com [echemi.com]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. dergipark.org.tr [dergipark.org.tr]

Spectroscopic Characterization of 8-(Trifluoromethyl)-9H-purin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-(Trifluoromethyl)-9H-purin-2-amine, a fluorinated analogue of guanine, represents a molecule of significant interest in medicinal chemistry and drug development. The incorporation of a trifluoromethyl (CF₃) group into the purine scaffold can dramatically alter its physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and for studying its interactions in biological systems.

Molecular Structure and Spectroscopic Overview

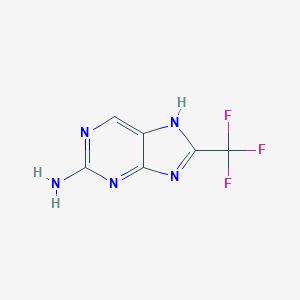

The structure of this compound (CAS RN: 10179-89-2, Molecular Formula: C₆H₄F₃N₅, Molecular Weight: 203.13 g/mol ) dictates its spectroscopic signature. The key structural features to consider are the purine ring system, the amino group at the 2-position, the trifluoromethyl group at the 8-position, and the tautomeric nature of the purine N-H protons.

Caption: Chemical structure of this compound.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum is expected to be relatively simple, characterized by signals from the amino (-NH₂) and imino (-NH) protons.

Expected ¹H NMR Data

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| -NH₂ | 6.5 - 7.5 | Broad singlet | 2H | Chemical shift and peak shape are highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange. |

| -NH | 12.0 - 14.0 | Broad singlet | 1H | Tautomeric proton (N₇-H or N₉-H). Its chemical shift is also highly solvent and concentration-dependent. In aprotic solvents like DMSO-d₆, this signal is more likely to be observed. |

| C₆-H | ~8.0 | Singlet | 1H | This proton is absent in the titled compound. The C6 position is substituted with a carbon atom that is part of the purine ring. |

Causality Behind Experimental Choices:

-

Solvent Selection: A deuterated polar aprotic solvent such as DMSO-d₆ is highly recommended. This is because it will solubilize the polar purine and slow down the exchange of the -NH and -NH₂ protons with the solvent, resulting in sharper and more easily observable signals. In contrast, protic solvents like D₂O would lead to the exchange of these protons with deuterium, causing their signals to disappear.

-

Concentration: Running spectra at different concentrations can help to confirm the assignment of exchangeable protons, as their chemical shifts are often concentration-dependent.

¹³C NMR Spectroscopy: A Map of the Carbon Skeleton

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The trifluoromethyl group will have a significant influence on the chemical shifts of the carbon atoms, particularly C8.

Expected ¹³C NMR Data

| Carbon | Expected Chemical Shift (δ, ppm) | Multiplicity (Coupling to ¹⁹F) | Notes |

| C2 | ~160 | Singlet | Carbon attached to the amino group, shifted downfield. |

| C4 | ~155 | Singlet | Quaternary carbon in the pyrimidine ring. |

| C5 | ~115 | Singlet | Quaternary carbon at the fusion of the two rings. |

| C6 | ~150 | Singlet | Carbon in the pyrimidine ring. |

| C8 | ~140 | Quartet (²JCF ≈ 35-40 Hz) | The direct attachment to the electron-withdrawing CF₃ group causes a downfield shift and a characteristic quartet splitting. |

| CF₃ | ~120 | Quartet (¹JCF ≈ 270-280 Hz) | A very strong quartet signal due to the large one-bond carbon-fluorine coupling constant. |

Expert Insights:

-

¹³C-¹⁹F Coupling: The presence and magnitude of ¹³C-¹⁹F coupling constants are definitive for structure elucidation. The one-bond coupling (¹JCF) for the CF₃ carbon will be very large, while the two-bond coupling (²JCF) to C8 will be significantly smaller but still easily observable. These couplings provide direct evidence for the connectivity between the purine ring and the trifluoromethyl group.

-

Quantitative ¹³C NMR: Due to the long relaxation times of quaternary carbons and the CF₃ carbon, obtaining accurate quantitative data would require long relaxation delays (d1) in the acquisition parameters.

¹⁹F NMR Spectroscopy: The Fluorine Fingerprint

¹⁹F NMR is a highly sensitive technique that provides a unique and unambiguous signal for the trifluoromethyl group.

Expected ¹⁹F NMR Data

| Fluorine | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| -CF₃ | -60 to -65 | Singlet | 3F | The three fluorine atoms are chemically equivalent and will appear as a single sharp peak. The chemical shift is referenced to an external standard, typically CFCl₃ (δ = 0 ppm). |

Authoritative Grounding:

The chemical shift of the CF₃ group is influenced by the electronic environment of the aromatic ring to which it is attached. For trifluoromethylated purine ribonucleosides, ¹⁹F NMR signals for the 8-CF₃ group have been reported in the range of -61 to -62 ppm. This provides a strong basis for the predicted chemical shift in the target molecule.

Caption: A generalized workflow for the NMR-based structural elucidation of the target compound.

Mass Spectrometry: Unveiling the Molecular Mass and Fragmentation

Mass spectrometry is a crucial technique for determining the molecular weight and obtaining structural information through fragmentation analysis.

Expected Mass Spectrometry Data

| Ion | Expected m/z | Analysis Technique | Notes |

| [M+H]⁺ | 204.049 | ESI-MS (Positive Mode) | The protonated molecular ion is expected to be the base peak in electrospray ionization. |

| [M-H]⁻ | 202.033 | ESI-MS (Negative Mode) | The deprotonated molecular ion. |

| M⁺˙ | 203.041 | EI-MS | The molecular ion may be observed in electron impact ionization, though it could be of low intensity. |

Fragmentation Pathways:

Under electron impact (EI) or collision-induced dissociation (CID) conditions, the molecule is expected to fragment in a predictable manner.

Caption: Plausible fragmentation pathways for this compound in mass spectrometry.

Expert Insights:

-

High-Resolution Mass Spectrometry (HRMS): HRMS is essential for confirming the elemental composition. The calculated exact mass for C₆H₅F₃N₅ ([M+H]⁺) is 204.0491, which can be used to confirm the molecular formula with high accuracy.

-

Fragmentation Analysis: The fragmentation pattern can provide valuable structural confirmation. The loss of neutral molecules like HCN from the purine ring is a common fragmentation pathway for such heterocyclic systems. The cleavage of the C-C bond to lose the trifluoromethyl radical (•CF₃) is also a highly probable event.

Experimental Protocols

General NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument for optimal resolution.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This is typically a quick experiment due to the high sensitivity of the ¹⁹F nucleus.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scales using the residual solvent peak for ¹H and ¹³C NMR, and an appropriate external standard for ¹⁹F NMR.

General Mass Spectrometry Protocol (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the electrospray ionization source of the mass spectrometer at a constant flow rate.

-

Data Acquisition: Acquire mass spectra in both positive and negative ion modes over an appropriate mass range (e.g., m/z 50-500).

-

Tandem MS (MS/MS): If desired, perform MS/MS experiments by selecting the molecular ion ([M+H]⁺ or [M-H]⁻) as the precursor ion and applying collision-induced dissociation to generate a fragment ion spectrum.

-

Data Analysis: Analyze the resulting spectra to determine the molecular weight and identify characteristic fragment ions.

Conclusion

The spectroscopic characterization of this compound relies on a multi-technique approach, with NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry providing complementary and essential information. This guide provides a detailed predictive framework for the expected spectroscopic data, based on fundamental principles and comparison with related structures. These insights should empower researchers in the unambiguous identification and further investigation of this important fluorinated purine derivative.

References

- At present, no direct citations for the experimental spectroscopic data of this compound are available. The predicted data and interpretations are based on established principles of NMR and Mass Spectrometry and data for analogous compounds found in the chemical literature.

An In-depth Technical Guide to the Proposed Mechanism of Action of 8-(Trifluoromethyl)-9H-purin-2-amine: A Kinase-Centric Hypothesis

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The purine scaffold represents a cornerstone in medicinal chemistry, giving rise to a multitude of therapeutic agents. This technical guide delves into the proposed mechanism of action for 8-(Trifluoromethyl)-9H-purin-2-amine, a synthetic purine analogue. While direct empirical data for this specific molecule is nascent, this document synthesizes evidence from structurally related compounds to posit a primary mechanism centered on kinase inhibition. We will explore its likely molecular targets, the consequent cellular pathways affected, and provide a comprehensive framework of experimental protocols for the validation of this hypothesis. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this and similar purine derivatives.

Introduction: The Prominence of the Purine Scaffold

Purine analogues are a class of heterocyclic compounds that have been extensively explored for their therapeutic potential, owing to their structural resemblance to endogenous purines, adenine, and guanine.[1][2] This mimicry allows them to interact with a wide array of biological targets, leading to applications as antiviral, anticancer, and antimicrobial agents.[1][3][4] The strategic placement of substituents on the purine ring system is a proven method for modulating potency and selectivity. The introduction of a trifluoromethyl (-CF3) group, as seen in this compound, is a common strategy in modern drug design to enhance metabolic stability, membrane permeability, and binding affinity.[5][6] The 2-amino group is also a critical feature, known to be involved in key hydrogen bonding interactions within the active sites of target enzymes.[7]

Given the vast body of literature on substituted purines, a significant portion of which points towards kinase inhibition[8][9][10][11], we hypothesize that this compound primarily functions as an inhibitor of specific protein kinases. This guide will focus on two particularly relevant kinase families: Cyclin-Dependent Kinases (CDKs) and Cdc2-like Kinases (CLKs).

Proposed Primary Mechanism of Action: Inhibition of CDKs and CLKs

Many 2,6,9-trisubstituted purine derivatives have demonstrated potent inhibitory activity against CDKs, which are key regulators of the cell cycle.[10][11][12] Similarly, purine-like structures have been identified as inhibitors of CLKs, a family of dual-specificity kinases that play a crucial role in the regulation of mRNA splicing.[13][14][15]

We propose that this compound acts as an ATP-competitive inhibitor of one or more members of the CDK and/or CLK families. The purine core mimics the adenine base of ATP, allowing it to bind to the kinase's active site. The 2-amino and N9-H groups likely form hydrogen bonds with the hinge region of the kinase, a characteristic interaction for this class of inhibitors. The 8-trifluoromethyl group would be projected into a hydrophobic pocket, potentially enhancing binding affinity and selectivity.

Impact on Cyclin-Dependent Kinases (CDKs)

CDKs are serine/threonine kinases that, when complexed with their cyclin partners, drive the progression of the cell cycle.[12] Dysregulation of CDK activity is a hallmark of cancer. By inhibiting key CDKs, such as CDK2, this compound could halt the cell cycle, preventing cell proliferation.

The downstream effects of CDK inhibition would include:

-

G1/S Phase Arrest: Inhibition of CDK2 would prevent the phosphorylation of retinoblastoma protein (pRb), keeping it bound to the E2F transcription factor and thereby blocking the expression of genes required for S-phase entry.

-

Induction of Apoptosis: Prolonged cell cycle arrest can trigger programmed cell death.

Impact on Cdc2-like Kinases (CLKs)

CLKs phosphorylate serine/arginine-rich (SR) proteins, which are essential for the assembly of the spliceosome and the regulation of alternative splicing.[14] Aberrant splicing is implicated in various diseases, including cancer and neurodegenerative disorders.[13][16]

Inhibition of CLKs by this compound would lead to:

-

Altered mRNA Splicing: Hypophosphorylation of SR proteins would disrupt normal splicing patterns, potentially leading to the production of non-functional proteins or the downregulation of oncogenic splice variants.

-

Apoptosis: The disruption of essential cellular processes due to widespread splicing defects can also induce apoptosis.

Proposed Signaling Pathway

Caption: Proposed dual-inhibition mechanism leading to cell cycle arrest and altered splicing.

Experimental Validation Protocols

To validate the proposed mechanism of action, a series of in vitro experiments are necessary. The following protocols are designed to be self-validating and provide a clear, causal link between the compound's activity and cellular outcomes.

In Vitro Kinase Inhibition Assays

Objective: To determine the direct inhibitory effect of this compound on a panel of kinases, with a focus on CDKs and CLKs.

Methodology:

-

Kinase Panel Screening: Utilize a commercial kinase profiling service (e.g., Eurofins, Promega) to screen the compound at a fixed concentration (e.g., 10 µM) against a broad panel of human kinases.

-

IC50 Determination: For hits identified in the initial screen (particularly CDKs and CLKs), perform dose-response assays to determine the half-maximal inhibitory concentration (IC50).

-

Prepare serial dilutions of the compound (e.g., from 100 µM to 1 nM).

-

Use a luminescence-based kinase assay (e.g., ADP-Glo™ Kinase Assay) that measures ADP production.

-

Incubate the kinase, substrate, ATP, and compound for a set time (e.g., 60 minutes) at 30°C.

-

Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete remaining ATP.

-

Add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

-

Measure luminescence using a plate reader.

-

Plot the percentage of kinase inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to calculate the IC50.

-

Expected Data Summary:

| Kinase Target | Predicted IC50 (nM) |

| CDK2/Cyclin A | < 100 |

| CDK9/Cyclin T1 | < 500 |

| CLK2 | < 200 |

| ABL1 | > 10,000 |

| SRC | > 10,000 |

Cellular Proliferation and Viability Assays

Objective: To assess the effect of the compound on the proliferation and viability of cancer cell lines.

Methodology:

-

Cell Line Selection: Choose appropriate cancer cell lines. For CDK inhibition, a pRb-positive line like HCT116 is suitable.

-

Assay Protocol (e.g., CellTiter-Glo® Luminescent Cell Viability Assay):

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for 72 hours.

-

Equilibrate the plate to room temperature.

-

Add CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence. The signal is proportional to the amount of ATP present, which is an indicator of metabolically active cells.

-

Calculate the GI50 (concentration for 50% growth inhibition).

-

Cell Cycle Analysis

Objective: To determine if the compound induces cell cycle arrest.

Methodology:

-

Treatment: Treat a cancer cell line (e.g., HCT116) with the compound at its GI50 and 2x GI50 concentrations for 24 hours.

-

Staining:

-

Harvest and wash the cells with PBS.

-

Fix the cells in cold 70% ethanol and store at -20°C overnight.

-

Wash the cells to remove ethanol.

-

Resuspend the cells in a propidium iodide (PI) staining solution containing RNase A.

-

Incubate in the dark for 30 minutes.

-

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The intensity of PI fluorescence is proportional to the amount of DNA.

-

Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Experimental Workflow for Cellular Assays

Caption: A logical flow from initial cell treatment to correlated data analysis.

Western Blot Analysis of Target Engagement

Objective: To confirm that the compound engages its proposed targets in a cellular context and modulates downstream signaling.

Methodology:

-

Lysate Preparation: Treat cells with the compound at various concentrations for a specified time (e.g., 6-24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies overnight at 4°C. Key antibodies include:

-

Phospho-Rb (Ser807/811) - to assess CDK2 activity.

-

Total Rb.

-

Phospho-SR proteins (using a pan-phospho-SR antibody) - to assess CLK activity.

-

PARP - to detect cleavage as a marker for apoptosis.

-

Actin or GAPDH - as a loading control.

-

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

-

Detection: Use an enhanced chemiluminescence (ECL) substrate and image the blot.

Expected Results: A dose-dependent decrease in the phosphorylation of Rb and SR proteins, and an increase in cleaved PARP at higher concentrations or longer time points.

Conclusion and Future Directions

This guide outlines a scientifically grounded, albeit hypothesized, mechanism of action for this compound as a dual inhibitor of CDKs and CLKs. The proposed experimental framework provides a clear path to validating these claims, from direct biochemical assays to the observation of downstream cellular consequences. Successful validation would position this compound as a promising lead for further preclinical development, particularly in oncology. Future studies should focus on comprehensive selectivity profiling, in vivo efficacy in xenograft models, and pharmacokinetic and toxicological assessments.

References

-

Development of Cdc2-like Kinase 2 Inhibitors: Achievements and Future Directions. (2021). Journal of Medicinal Chemistry. [Link][13][14]

-

An overview of cdc2-like kinase 1 (Clk1) inhibitors and their therapeutic indications. (2022). Naunyn-Schmiedeberg's Archives of Pharmacology. [Link][16]

-

Synthesis and antirhinovirus activity of 8-substituted analogues of 6-(dimethylamino)-9-(4-methylbenzyl)-2-(trifluoromethyl)-9H-purine. (1991). Journal of Medicinal Chemistry. [Link][3]

-

Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. (2023). National Institutes of Health. [Link][17]

-

Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. (2022). Institute of Molecular and Translational Medicine. [Link][8]

-

Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. (2021). National Institutes of Health. [Link][18]

-

Synthesis and Antirhinovirus Activity of 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)-9H-purines. (1989). Journal of Medicinal Chemistry. [Link][19]

-

Discovery of novel 9H-purin derivatives as dual inhibitors of HDAC1 and CDK2. (2019). Bioorganic & Medicinal Chemistry Letters. [Link][9]

-

Biological activities of purine analogues: a review. (2015). ResearchGate. [Link][1]

-

Synthetic Approaches and Clinical Application of Representative Small-Molecule Inhibitors of Cyclin-Dependent Kinase for Cancer Therapy. (2023). PubMed Central. [Link][12]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2022). Journal of Biomedical Research & Environmental Sciences. [Link][5]

-

Synthesis and biological properties of C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives as cyclin-dependent kinase inhibitors. Part II. (2001). Archiv der Pharmazie. [Link][10]

-

Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers. (2022). MDPI. [Link][11]

-

Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis. (2018). PubMed Central. [Link][20]

-

Role of the 2-amino group of purines during dNTP polymerization by human DNA polymerase alpha. (2009). Biochemistry. [Link][7]

-

BIOLOGICAL ACTIVITIES OF PURINE ANALOGUES : A REVIEW. (2015). Semantic Scholar. [Link][2]

-

Multiple biological active 4-aminopyrazoles containing trifluoromethyl and their 4-nitroso-precursors: Synthesis and evaluation. (2020). European Journal of Medicinal Chemistry. [Link][21]

-

Biological activities of some purine arabinosides. (1975). Annals of the New York Academy of Sciences. [Link][4]

-

Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies. (2023). PubMed Central. [Link][6]

Sources

- 1. researchgate.net [researchgate.net]

- 2. [PDF] BIOLOGICAL ACTIVITIES OF PURINE ANALOGUES : A REVIEW | Semantic Scholar [semanticscholar.org]

- 3. Synthesis and antirhinovirus activity of 8-substituted analogues of 6-(dimethylamino)-9-(4-methylbenzyl)-2-(trifluoromethyl)-9H-purine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biological activities of some purine arabinosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jelsciences.com [jelsciences.com]

- 6. Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of the 2-amino group of purines during dNTP polymerization by human DNA polymerase alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. imtm.cz [imtm.cz]

- 9. Discovery of novel 9H-purin derivatives as dual inhibitors of HDAC1 and CDK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological properties of C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives as cyclin-dependent kinase inhibitors. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers | MDPI [mdpi.com]

- 12. Synthetic Approaches and Clinical Application of Representative Small-Molecule Inhibitors of Cyclin-Dependent Kinase for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development of Cdc2-like Kinase 2 Inhibitors: Achievements and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Cdc2-like Kinase (CLK) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 16. An overview of cdc2-like kinase 1 (Clk1) inhibitors and their therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and antirhinovirus activity of 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)-9H-purines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Multiple biological active 4-aminopyrazoles containing trifluoromethyl and their 4-nitroso-precursors: Synthesis and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 8-(Trifluoromethyl)-9H-purin-2-amine in Organic Solvents

Foreword: Contextualizing Solubility in Modern Drug Discovery

In the landscape of contemporary drug development, the physicochemical properties of a new chemical entity (NCE) are paramount to its success. Among these, solubility stands as a critical gatekeeper, profoundly influencing a compound's bioavailability, formulation, and ultimately, its therapeutic efficacy. This guide focuses on 8-(Trifluoromethyl)-9H-purin-2-amine, a purine analogue of significant interest. The incorporation of a trifluoromethyl group is a strategic medicinal chemistry approach to enhance metabolic stability and receptor binding affinity.[1][2][3] However, this modification also significantly impacts the molecule's solubility profile.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides not just the "what" but the "why" behind the experimental determination of the solubility of this compound in a range of organic solvents. We will delve into the theoretical underpinnings, present robust experimental protocols, and offer insights into the interpretation of the resulting data.

The Molecular Profile of this compound and its Implications for Solubility

This compound (C₆H₄F₃N₅, Molar Mass: 203.12 g/mol ) is a heterocyclic compound featuring a purine core, an amine group at the 2-position, and a trifluoromethyl group at the 8-position.[4][5] The purine scaffold, with its multiple nitrogen atoms, is capable of hydrogen bonding, suggesting a degree of inherent polarity. The amine group further contributes to its ability to act as a hydrogen bond donor. Conversely, the trifluoromethyl group is highly lipophilic and electron-withdrawing, which can significantly alter the molecule's interaction with solvents.[1][2]

This juxtaposition of polar and lipophilic moieties predicts a nuanced solubility profile. It is anticipated that this compound will exhibit favorable solubility in polar aprotic solvents that can engage in dipole-dipole interactions and potentially hydrogen bonding, while its solubility in nonpolar solvents may be more limited. Understanding this profile across a spectrum of organic solvents is crucial for downstream applications such as purification, formulation, and in vitro screening.

Foundational Principles of Solubility Determination

Before embarking on experimental work, it is essential to distinguish between two key types of solubility measurements: kinetic and thermodynamic.

-

Kinetic Solubility: This is a high-throughput assessment of how readily a compound dissolves over a short period, typically from a concentrated stock solution (often in DMSO) into an aqueous or organic medium.[6][7][8] It is a valuable tool in early drug discovery for rapid screening of large compound libraries.

-

Thermodynamic Solubility: This represents the true equilibrium solubility, where the dissolved solute is in equilibrium with the undissolved solid phase.[9][10][11] This measurement is more time-consuming but provides the definitive solubility value, which is critical for later-stage development and formulation.[9][11]

This guide will focus on the determination of thermodynamic solubility, as it provides the most accurate and fundamental understanding of the compound's behavior.

Experimental Workflow for Thermodynamic Solubility Determination

The "gold standard" for determining thermodynamic solubility is the shake-flask method .[12][13][14] This technique involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached. The resulting saturated solution is then analyzed to determine the concentration of the dissolved compound.

A generalized workflow for this process is depicted below:

Caption: A generalized workflow for the shake-flask method of solubility determination.

Detailed Experimental Protocol: Shake-Flask Method

This protocol outlines the steps for determining the thermodynamic solubility of this compound in a selection of organic solvents.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., Methanol, Ethanol, Acetonitrile, Dichloromethane, Dimethyl Sulfoxide, N,N-Dimethylformamide)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge or syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of the Slurry:

-

Accurately weigh approximately 5-10 mg of this compound into a glass vial.

-

Add a known volume (e.g., 2 mL) of the selected organic solvent to the vial.

-

Ensure that an excess of solid material remains undissolved.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for 24 to 48 hours to ensure equilibrium is reached.[14]

-

-

Phase Separation:

-

After the equilibration period, remove the vials and allow them to stand undisturbed for at least 1 hour to allow for sedimentation of the undissolved solid.

-

Carefully aspirate the supernatant or filter it using a 0.22 µm syringe filter to obtain a clear, saturated solution. This step is critical to prevent undissolved particles from affecting the final measurement.

-

-

Quantification by HPLC-UV:

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the respective organic solvent.

-

Dilute the saturated solution with the same organic solvent to bring its concentration within the linear range of the calibration curve.

-

Analyze the diluted sample and the standard solutions by HPLC-UV. A typical HPLC method would involve a C18 column and a mobile phase appropriate for the compound and solvent.[2][15][16]

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units (e.g., mg/mL, µg/mL, or mM).

-

Data Presentation and Interpretation

The solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents.

Table 1: Hypothetical Thermodynamic Solubility of this compound at 25 °C

| Solvent | Solvent Type | Solubility (mg/mL) | Solubility (mM) |

| Methanol | Polar Protic | 5.2 | 25.6 |

| Ethanol | Polar Protic | 3.8 | 18.7 |

| Acetonitrile | Polar Aprotic | 8.5 | 41.8 |

| Dichloromethane | Nonpolar | 1.1 | 5.4 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 50 | > 246.1 |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 50 | > 246.1 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

The hypothetical data suggests that this compound exhibits higher solubility in polar aprotic solvents like DMSO and DMF, which is consistent with the presence of the polar purine core and the electron-withdrawing trifluoromethyl group. The lower solubility in the nonpolar solvent dichloromethane highlights the importance of polar interactions for solvation.

Causality Behind Experimental Choices and Self-Validation

The choice of the shake-flask method is deliberate; it is the most reliable technique for determining true thermodynamic solubility.[12][13] The extended equilibration time ensures that the system reaches a true equilibrium state. The use of HPLC-UV for quantification provides high specificity and sensitivity, allowing for accurate measurement even at low concentrations.[2][15][17]

The protocol incorporates self-validating steps. The presence of excess solid at the end of the equilibration period confirms that a saturated solution has been achieved. The use of a multi-point calibration curve ensures the accuracy of the quantification. Running replicates for each solvent provides a measure of the experimental variability.

Advanced Considerations and Troubleshooting

-

Polymorphism: The crystalline form of the solid can influence its solubility. It is crucial to characterize the solid form used in the experiment.

-

Compound Stability: It is important to confirm that this compound is stable in the chosen solvents under the experimental conditions. This can be assessed by analyzing the sample for degradation products by HPLC.

-

pH Effects in Protic Solvents: In protic solvents, the ionization state of the compound can affect its solubility. While this is more pronounced in aqueous solutions, it can also play a role in alcoholic solvents.

Conclusion

Determining the solubility of this compound in a range of organic solvents is a fundamental step in its development as a potential therapeutic agent. This guide provides a robust and scientifically sound framework for undertaking this critical characterization. By understanding the principles behind the experimental choices and adhering to a well-controlled protocol, researchers can generate high-quality, reliable solubility data that will inform and accelerate the drug discovery and development process.

References

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Trifluoromethyl Groups in Pharmaceutical Design: Insights from 2-Methyl-3-nitrobenzotrifluoride.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central.

- The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry. Benchchem.

-

In vitro solubility assays in drug discovery. PubMed. Available from: [Link]

-

Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. ACS Publications. Available from: [Link]

-

In-vitro Thermodynamic Solubility. Protocols.io. Available from: [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Available from: [Link]

-

Thermodynamic Solubility Assay. Domainex. Available from: [Link]

-

Kinetic Solubility - In Vitro Assay. Charnwood Discovery. Available from: [Link]

-

ADME Solubility Assay. BioDuro. Available from: [Link]

-

A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. ResearchGate. Available from: [Link]

-

1236 SOLUBILITY MEASUREMENTS. ResearchGate. Available from: [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Available from: [Link]

-

Thermodynamic Solubility Assay. Evotec. Available from: [Link]

-

how can i test the solubility in hplc please ?. Chromatography Forum. Available from: [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available from: [Link]

-

Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. Available from: [Link]

-

Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. ResearchGate. Available from: [Link]

-

Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes. ACS Publications. Available from: [Link]

-

Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes. PMC - NIH. Available from: [Link]

-

9H-Purin-2-amine, 8-(trifluoromethyl). Pharmaffiliates. Available from: [Link]

-

Studies on organic fluorine compounds. Part 35. Trifluoromethylation of pyrimidine- and purine-nucleosides with trifluoromethyl–copper complex. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]

-

Solvent Effect on the Absorption and Fluorescence Emission Spectra of Some Purine Derivatives: Spectrofluorometric Quantitative Studies. OUCI. Available from: [Link]

-

2,9-Dimethyl-8-(trifluoromethyl)purin-6-amine. PubChem. Available from: [Link]

Sources

- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 2. pharmaguru.co [pharmaguru.co]

- 3. enamine.net [enamine.net]

- 4. testing.chemscene.com [testing.chemscene.com]

- 5. This compound [amp.chemicalbook.com]

- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. charnwooddiscovery.com [charnwooddiscovery.com]

- 9. In-vitro Thermodynamic Solubility [protocols.io]

- 10. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 11. evotec.com [evotec.com]

- 12. researchgate.net [researchgate.net]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. improvedpharma.com [improvedpharma.com]

An In-Depth Technical Guide to the In Vitro Stability Assessment of 8-(Trifluoromethyl)-9H-purin-2-amine

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the in vitro stability of 8-(Trifluoromethyl)-9H-purin-2-amine. The methodologies detailed herein are grounded in established principles of drug metabolism and pharmacokinetics (DMPK), offering a robust approach to characterizing the metabolic fate of this novel purine analog.

Introduction: The Significance of In Vitro Stability in Drug Discovery

The journey of a promising compound from initial discovery to a viable drug candidate is fraught with challenges, a significant number of which are related to its metabolic stability. A compound that is rapidly metabolized may struggle to achieve therapeutic concentrations in the body, while one that is too stable could lead to undesirable accumulation and potential toxicity.[1][2] Therefore, early assessment of in vitro metabolic stability is a critical step in the drug discovery and development pipeline.[2][3]

This compound is a purine analog, a class of compounds known for their diverse biological activities, often acting as antimetabolites in nucleic acid synthesis.[4][5] The introduction of a trifluoromethyl group can significantly alter the compound's physicochemical properties, including its metabolic stability. This guide outlines the essential in vitro assays to determine key pharmacokinetic parameters such as intrinsic clearance (CLint) and half-life (t1/2), providing a solid foundation for predicting in vivo behavior.[1][6]

Section 1: Understanding the Metabolic Landscape of Purine Analogs

Purine metabolism is a complex network of de novo synthesis, salvage pathways, and catabolism.[7][8][9] Purine analogs often exert their therapeutic effects by interfering with these pathways.[4] However, they are also subject to the same metabolic enzymes that regulate endogenous purines. A key consideration for this compound is its potential interaction with enzymes such as xanthine oxidase, which plays a crucial role in the breakdown of purines to uric acid.[4][7]

The trifluoromethyl group is a common feature in modern pharmaceuticals, often introduced to enhance metabolic stability by blocking sites of oxidation.[10] However, its electron-withdrawing nature can also influence the reactivity of the purine ring system. Understanding these potential metabolic routes is essential for designing robust stability studies and for the subsequent identification of metabolites.

Section 2: Core In Vitro Stability Assays

The liver is the primary site of drug metabolism, and thus, in vitro models derived from liver tissue are the cornerstone of metabolic stability assessment.[3] The two most widely used systems are liver microsomes and hepatocytes.

Microsomal Stability Assay

Liver microsomes are subcellular fractions that contain a high concentration of Phase I metabolic enzymes, most notably the cytochrome P450 (CYP) superfamily.[3][11] This assay is a cost-effective and high-throughput method for determining a compound's intrinsic clearance due to oxidative metabolism.

Experimental Workflow: Microsomal Stability Assay

Caption: Workflow for the in vitro microsomal stability assay.

Detailed Protocol: Microsomal Stability

-

Compound Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO, acetonitrile). The final concentration of the organic solvent in the incubation mixture should be kept low (typically <1%) to avoid inhibiting enzyme activity.

-

Incubation Mixture Preparation: In a microcentrifuge tube on ice, combine liver microsomes (e.g., 0.5 mg/mL final concentration), phosphate buffer (e.g., 100 mM, pH 7.4), and the test compound (e.g., 1 µM final concentration).

-

Initiation of Reaction: Pre-incubate the mixture at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding a NADPH-regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.

-

Reaction Quenching: Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard. The internal standard is crucial for accurate quantification by LC-MS/MS.

-

Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated protein.

-

LC-MS/MS Analysis: Transfer the supernatant to an analysis plate or vial and analyze using a validated LC-MS/MS method to quantify the remaining concentration of this compound.

-

Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k). The half-life (t1/2) can be calculated as 0.693/k, and the intrinsic clearance (CLint) can be determined from the half-life and the protein concentration.

Hepatocyte Stability Assay

Intact hepatocytes contain both Phase I and Phase II metabolic enzymes, as well as the necessary cofactors, providing a more complete picture of a compound's metabolic fate.[3][6] This "gold standard" in vitro model can assess both metabolic stability and potential pathways of conjugation.

Experimental Workflow: Hepatocyte Stability Assay

Caption: Workflow for the in vitro hepatocyte stability assay.

Detailed Protocol: Hepatocyte Stability

-

Hepatocyte Preparation: Use cryopreserved hepatocytes from the species of interest (human, rat, mouse, etc.). Thaw the hepatocytes according to the supplier's instructions and determine cell viability and density.

-

Compound Dosing: Prepare a working solution of this compound in incubation medium.

-

Incubation: Add the compound working solution to the hepatocyte suspension (e.g., 0.5-1.0 x 10^6 cells/mL) in a multi-well plate. The final concentration of the test compound is typically around 1 µM.

-

Time-Point Sampling: Place the plate in an incubator at 37°C with orbital shaking. At specified time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the cell suspension.

-

Reaction Quenching and Lysis: Quench the reaction by adding the aliquots to a cold organic solvent (e.g., acetonitrile with an internal standard) to stop enzymatic activity and lyse the cells.

-

Sample Processing: Centrifuge the samples to pellet cell debris and precipitated proteins.

-

LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to determine the concentration of the parent compound.

-

Data Analysis: Similar to the microsomal assay, calculate the half-life and intrinsic clearance from the rate of disappearance of the parent compound.

Section 3: Analytical Method Considerations

A robust and sensitive analytical method is paramount for accurate stability assessment. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the industry standard for this purpose.[6][11]

-

Method Development: A specific LC-MS/MS method must be developed for this compound. This involves optimizing chromatographic conditions (column, mobile phase, gradient) to achieve good peak shape and separation from potential interfering matrix components. Mass spectrometry parameters (ion source, collision energy) should be tuned for optimal sensitivity and selectivity using multiple reaction monitoring (MRM).

-

The Role of the Trifluoromethyl Group: The trifluoromethyl group can be an asset in analytical detection. The fluorine atoms provide a unique isotopic signature that can be leveraged in mass spectrometry. Furthermore, for exploratory studies, 19F NMR spectroscopy could be employed to track the metabolism of the compound.[10][12][13]

-

Method Validation: The analytical method should be validated for its linearity, accuracy, precision, and lower limit of quantification (LLOQ) in the relevant biological matrix.

Section 4: Data Interpretation and Reporting

The primary outputs of these assays are the in vitro half-life (t1/2) and intrinsic clearance (CLint).

| Parameter | Calculation | Significance |

| Half-life (t1/2) | t1/2 = 0.693 / k (where k is the elimination rate constant) | Provides a direct measure of how quickly the compound is metabolized in the in vitro system. |

| Intrinsic Clearance (CLint) | CLint = (0.693 / t1/2) * (incubation volume / amount of enzyme) | Represents the inherent ability of the liver to metabolize a drug. It is a key parameter for in vitro-in vivo extrapolation (IVIVE).[3][6] |

These in vitro data, often in conjunction with other ADME parameters like plasma protein binding, can be used in models such as the well-stirred liver model to predict in vivo hepatic clearance, bioavailability, and half-life.[6]

Section 5: Regulatory Context and Trustworthiness

The principles and methodologies described in this guide are aligned with the expectations of regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the guidelines set forth by the International Council for Harmonisation (ICH).[14][15][16][17][18] Adherence to these principles ensures the generation of high-quality, reliable data that can support the progression of a drug candidate through the development pipeline. A self-validating protocol includes the use of positive and negative controls (e.g., compounds with known high and low clearance) to ensure the metabolic competency of the in vitro system.

Conclusion

The in vitro stability assessment of this compound is a critical early-stage activity in its development as a potential therapeutic agent. By employing the robust methodologies of microsomal and hepatocyte stability assays, researchers can gain valuable insights into its metabolic fate. This information is indispensable for optimizing lead compounds, selecting candidates with favorable pharmacokinetic profiles, and ultimately, increasing the probability of success in clinical development.

References

-

Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

-

Li, Y., & Li, F. (2004). Metabolic stability screen for drug discovery using cassette analysis and column switching. PubMed. Retrieved from [Link]

-

Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]

-

Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved from [Link]

-

Kufe, D. W., Pollock, R. E., Weichselbaum, R. R., et al. (Eds.). (2003). Purine Analogs. In Holland-Frei Cancer Medicine (6th ed.). BC Decker. Retrieved from [Link]

-

An, S., & Kumar, R. (2012). A New View into the Regulation of Purine Metabolism – The Purinosome. PMC. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2020, July). CPG Sec. 280.100 - Stability Requirements - Licensed In Vitro Diagnostic Products. Retrieved from [Link]

-

Wikipedia. (n.d.). Purine metabolism. Retrieved from [Link]

-

Reactome. (n.d.). Purine metabolism. Retrieved from [Link]

-

Girstmair, J., Kopriva, S., & Micura, R. (2020). Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Efficient Synthesis of Trifluoromethylated Purine Ribonucleosides and Ribonucleotides. Retrieved from [Link]

-

AccessMedicine. (n.d.). Purine & Pyrimidine Metabolism. In Harper's Illustrated Biochemistry (31st ed.). Retrieved from [Link]

-

Pharma Dekho. (2020, September 15). Fda Guidelines For Stability Studies. Retrieved from [Link]

-

The Windshire Group. (2025, June 25). Stability Across the Lifecycle: The FDA-ICH Draft Q1 Guideline Explained. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 9H-Purin-2-amine, 8-(trifluoromethyl). Retrieved from [Link]

-

U.S. Food and Drug Administration. (1998, May 27). Guidance for Industry: Stability Testing of Drug Substances and Drug Products. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2025, June 24). Q1 Stability Testing of Drug Substances and Drug Products. Retrieved from [Link]

-

Girstmair, J., Kopriva, S., & Micura, R. (2020). Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes. The Journal of Organic Chemistry. Retrieved from [Link]

-

DNAmod. (n.d.). 8-(2-chloro-3,4,5-trimethoxybenzyl)-2-fluoro-9-pent-4-yn-1-yl-9H-purin-6-amine. Retrieved from [Link]

-

Teledyne Labs. (n.d.). Purine and Related Compound Purification Strategies. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. Retrieved from [Link]

-